STK683963
Overview
Description
STK683963 is a compound that features a fusion of two heterocyclic rings: a thiazolo[4,5-B]pyridine ring system and a fluorophenyl amine moiety attached at the second position of the thiazolo ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .
Action Environment
The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule and its lipophilicity (affinity for fats). The diol functionality (two hydroxyl groups) at positions 5 and 7 of the thiazolo ring could participate in hydrogen bonding and influence solubility.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol has been identified as a strong activator of the cellular enzyme ATG4B . It can act as a mediator for the redox regulation of ATG4B in cells .
Cellular Effects
In cellular studies, 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol has been shown to strongly upregulate the release of luciferase reporter gene in a dose-dependent manner after 24 hours . This activation of luciferase release was completely blocked in the presence of a yearbook .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol involves its interaction with the enzyme ATG4B . It acts as a mediator for the redox regulation of ATG4B, thereby influencing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STK683963 typically involves the construction of the thiazolo[4,5-B]pyridine bicyclic scaffold starting from pyridine derivatives followed by thiazole heterocycle annulation . One common method involves the interaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
STK683963 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl amine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized thiazolo[4,5-B]pyridine derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl amine moiety.
Scientific Research Applications
STK683963 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been explored for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in cancer research.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to different heterocyclic systems can exhibit similar properties but may differ in their specific activities and uses.
Uniqueness
STK683963 is unique due to its specific combination of a thiazolo[4,5-B]pyridine ring system and a fluorophenyl amine moiety
Properties
IUPAC Name |
2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBNLKMLYZFWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327068 | |
Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17505973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
370073-65-7 | |
Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.